Histamine H3 Receptor Affinity: 3-Piperidinyl Core vs. Piperazine Analogs
The 3-((1H-Imidazol-4-yl)methyl)piperidine scaffold is the critical determinant for high-affinity binding to the human histamine H3 receptor (hH3R) and subsequent agonist activity. In a comparative study of N-aryl-piperidine and -piperazine derivatives, the piperidine series, which utilizes the target compound as its core, demonstrated moderate to high hH3R affinity, whereas all piperazine analogs were essentially inactive [1]. This structural specificity is further highlighted by the high potency of N-methyl-substituted immepip (methimepip), an analog derived from the 4-piperidinyl isomer of the target compound, which exhibits a pKi of 9.0 at the hH3R [2].
| Evidence Dimension | Human Histamine H3 Receptor Affinity / Activity |
|---|---|
| Target Compound Data | Core scaffold for potent H3 agonists (e.g., methimepip pKi = 9.0) [2] |
| Comparator Or Baseline | Piperazine-based analogs of the same series |
| Quantified Difference | Piperidine series: Moderate to high affinity. Piperazine series: Low or no affinity. |
| Conditions | Binding assays using human recombinant histamine H3 receptor |
Why This Matters
For screening programs targeting the histamine H3 receptor, the piperidine core of 3-((1H-Imidazol-4-yl)methyl)piperidine is essential for achieving any meaningful binding, making piperazine analogs an unsuitable and misleading substitute.
- [1] Synthesis and structure–activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorg Med Chem. 2010 Jun 1;18(11):3927-39. View Source
- [2] Kitbunnadaj R, et al. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist. J Med Chem. 2005 Mar 24;48(6):2100-7. View Source
